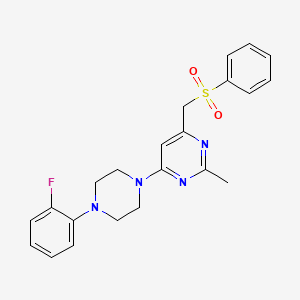

(6-(4-(2-Fluorophenyl)piperazino)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone

Description

The compound “(6-(4-(2-Fluorophenyl)piperazino)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone” is a pyrimidine derivative featuring a piperazine ring substituted at the 4-position with a 2-fluorophenyl group. A phenyl sulfone moiety is attached via a methylene linker to the pyrimidine core, which itself carries a methyl group at the 2-position. Piperazine derivatives are frequently associated with central nervous system (CNS) drug candidates due to their ability to modulate neurotransmitter receptors, while sulfones are known for their metabolic stability and presence in antimicrobial or antiviral agents .

Properties

IUPAC Name |

4-(benzenesulfonylmethyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O2S/c1-17-24-18(16-30(28,29)19-7-3-2-4-8-19)15-22(25-17)27-13-11-26(12-14-27)21-10-6-5-9-20(21)23/h2-10,15H,11-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGXZMDFIZYHHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C3=CC=CC=C3F)CS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-(2-Fluorophenyl)piperazino)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the 2-fluorophenyl piperazine intermediate. This can be achieved by reacting 2-fluoroaniline with piperazine under appropriate conditions, such as heating in a solvent like ethanol or acetonitrile.

Pyrimidine Core Construction: The next step involves the construction of the pyrimidine core. This can be done by reacting the piperazine intermediate with 2-methyl-4-chloropyrimidine in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Introduction of the Phenyl Sulfone Group: The final step is the introduction of the phenyl sulfone group. This can be achieved by reacting the pyrimidine intermediate with phenyl sulfonyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(6-(4-(2-Fluorophenyl)piperazino)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone: can undergo various types of chemical reactions, including:

Oxidation: The phenyl sulfone group can be further oxidized to form sulfonic acids or other higher oxidation state derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the sulfone group, to form sulfides or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl sulfone group can yield sulfonic acids, while nucleophilic substitution on the fluorophenyl group can introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a pyrimidine ring, a piperazine moiety, and a sulfone group. Its molecular formula is , and it is characterized by the presence of fluorine, which enhances its biological activity.

Pharmaceutical Applications

-

Anticancer Activity

- Several studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing sulfonamide groups have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells . The incorporation of the piperazine ring is particularly noted for enhancing the selectivity and potency of these compounds against cancer cells.

-

Antimicrobial Properties

- The sulfonamide functional group is known for its antibacterial properties. Research has demonstrated that compounds with this moiety can inhibit bacterial growth and are effective against a range of pathogens . The specific compound under discussion may exhibit similar antimicrobial effects, making it a candidate for further exploration in treating bacterial infections.

-

Neurological Applications

- The piperazine component is often associated with neuroactive properties. Compounds featuring piperazine derivatives have been studied for their potential use in treating neurological disorders, including anxiety and depression . This suggests that (6-(4-(2-Fluorophenyl)piperazino)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone could be explored for similar therapeutic roles.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrimidine Ring : Utilizing precursors that allow for the introduction of the piperazine and sulfone groups.

- Piperazine Substitution : The introduction of the 2-fluorophenyl moiety is achieved through nucleophilic substitution reactions.

- Sulfonation : This step is crucial for obtaining the sulfone functionality, often requiring specific reagents to ensure high yields and purity .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of various pyrimidine derivatives, including those similar to (6-(4-(2-Fluorophenyl)piperazino)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of piperazine-containing compounds. The study found that derivatives exhibited substantial inhibitory effects against Gram-positive and Gram-negative bacteria, indicating potential as broad-spectrum antibiotics .

Mechanism of Action

The mechanism by which (6-(4-(2-Fluorophenyl)piperazino)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl and piperazine groups can enhance binding affinity and specificity, while the pyrimidine core can interact with nucleic acids or proteins.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine-Pyrimidine Derivatives

*Inferred from sulfone’s resistance to oxidation compared to esters/sulfides.

Influence of Sulfur-Containing Functional Groups

The phenyl sulfone group in the target compound distinguishes it from sulfides (e.g., the analogue in ) and ester-containing compounds (e.g., ’s TOZs). Sulfones are chemically stable under acidic conditions, unlike esters (e.g., compounds 1a/1b), which hydrolyze in gastric fluid . This suggests the target compound may exhibit superior oral bioavailability.

Role of Fluorine Substitution

The 2-fluorophenyl group on the piperazine ring may enhance binding affinity to serotonin or dopamine receptors, a trait observed in fluorinated CNS drugs. Non-fluorinated analogues (e.g., benzhydryl-substituted compound ) likely exhibit reduced electronegativity and altered pharmacokinetics. Fluorine’s electron-withdrawing effects could also mitigate oxidative metabolism, extending half-life compared to non-fluorinated derivatives.

Stability and Degradation Profiles

Compounds with labile functional groups, such as esters (’s TOZs), degrade rapidly in gastric fluid, whereas sulfones resist hydrolysis . The target compound’s aryl piperazine and sulfone groups suggest stability in physiological environments, though experimental validation is needed.

Table 2: Functional Group Impact on Properties

Notes

- Direct comparative data on the target compound are scarce; inferences are drawn from structural analogues.

- Stability and bioactivity claims are hypothetical and require experimental confirmation.

- Evidence sources span 2001–2015, underscoring the need for updated studies.

Biological Activity

The compound (6-(4-(2-Fluorophenyl)piperazino)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and nucleoside transport inhibition. This article compiles the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 373.46 g/mol

This compound features a pyrimidine core substituted with a piperazine moiety and a phenyl sulfone group, which are critical for its biological activity.

Synthesis

The synthesis involves a multi-step process that typically includes:

- Formation of the Pyrimidine Core : Starting from 4,6-dichloro-2-methylpyrimidine and appropriate boronic acids via Suzuki coupling.

- Piperazine Substitution : Introduction of the 2-fluorophenyl piperazine moiety through nucleophilic substitution reactions.

- Sulfonation : The final step involves attaching the phenyl sulfone group to enhance solubility and bioactivity.

Antitumor Activity

Recent studies have indicated that compounds similar to (6-(4-(2-Fluorophenyl)piperazino)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone exhibit significant antitumor properties. For instance:

- Mechanism of Action : The compound has been shown to inhibit specific pathways involved in tumor cell proliferation. The pyrimidine derivatives have been linked to the inhibition of angiogenesis and tumor growth in various cancer cell lines, including MCF7 breast carcinoma and HT-29 colon carcinoma cells .

Nucleoside Transport Inhibition

The compound acts as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2, which plays a crucial role in nucleotide metabolism and adenosine regulation:

- Selectivity : Studies have demonstrated that derivatives related to this compound exhibit selective inhibition towards ENT2 over ENT1, suggesting potential therapeutic applications in conditions where modulation of adenosine levels is beneficial .

In Vitro Studies

In vitro assays have been performed to evaluate the cytotoxic effects on various cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Inhibition of cell proliferation |

| HT-29 | 20 | Induction of apoptosis |

| M21 (Melanoma) | 25 | Angiogenesis inhibition |

These results indicate that the compound effectively reduces cell viability in a dose-dependent manner.

Structure-Activity Relationship (SAR)

Research has focused on understanding how structural modifications affect biological activity. Key findings include:

- Fluorination : The presence of the fluorine atom enhances lipophilicity and potentially increases binding affinity to target proteins.

- Piperazine Substitution : Variations in the piperazine substituent influence selectivity towards different ENTs, which is crucial for therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.